3-(p-Methoxyphenyl)propyltrichlorosilane

Vue d'ensemble

Description

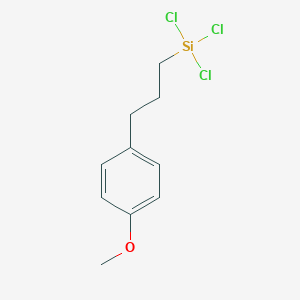

3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound primarily used as a silane coupling agent in various industrial applications. Its molecular structure consists of a propyl chain attached to a trichlorosilane group, with a para-methoxyphenyl group positioned along the propyl chain . This compound is valued for its ability to modify surface properties, enhance adhesion, and improve performance across a wide range of industrial applications .

Méthodes De Préparation

The preparation of 3-(p-Methoxyphenyl)propyltrichlorosilane typically involves the reaction of 3-(p-Methoxyphenyl)propyl alcohol with trichlorosilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trichlorosilane group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this compound due to the high electrophilicity of the silicon-chlorine bonds.

General Reaction:

Key Findings:

- Non-Aqueous Hydrolysis: Under controlled anhydrous conditions with dimethyl sulfoxide (DMSO), hydrolysis produces silanols without forming siloxane networks, enabling precise surface functionalization .

- Kinetics: Hydrolysis rates depend on solvent polarity and water concentration. Polar aprotic solvents (e.g., THF) accelerate the reaction compared to non-polar media .

Table 1: Hydrolysis Conditions and Products

| Solvent System | Temperature (°C) | Product(s) | Byproduct |

|---|---|---|---|

| H₂O/THF (1:1) | 25 | Silanol derivatives | HCl |

| DMSO (anhydrous) | 60 | Isolated silanols | None |

| Moist Air | Ambient | Siloxane oligomers | HCl (gaseous) |

Condensation Reactions

Silanols generated via hydrolysis undergo condensation to form siloxane (Si-O-Si) bonds, critical for creating polymer networks or surface coatings.

General Reaction:

Key Findings:

- Catalyst Dependency: Acidic or basic conditions accelerate condensation. For example, ammonia vapor induces rapid crosslinking in thin-film applications .

- Surface Anchoring: On hydroxyl-rich substrates (e.g., glass), condensation forms covalent Si-O bonds, creating stable monolayers .

Table 2: Condensation Parameters

| Catalyst | pH Range | Application Example | Reference |

|---|---|---|---|

| NH₃ (g) | 8–10 | Nanoporous thin films | |

| HCl (trace) | 2–4 | Adhesive coatings | |

| None (thermal) | N/A | Bulk polymer synthesis |

Nucleophilic Substitution

The trichlorosilane group reacts with nucleophiles (e.g., alcohols, amines) to form substituted silanes.

General Reaction:

Key Findings:

- Alcoholysis: Methanol or ethanol replaces chlorine atoms, yielding alkoxysilanes. Reaction efficiency depends on steric hindrance from the methoxyphenyl group .

- Amination: Primary amines (e.g., hexylamine) produce aminopropylsilanes, used in biofunctionalized surfaces .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| CH₃OH | Reflux, 12 hr | Trimethoxysilane derivative | 85–90 |

| C₆H₁₃NH₂ | RT, 24 hr | Aminopropylsilane | 70–75 |

| HS(CH₂)₃SH | 50°C, inert atmosphere | Dithiol-functional silane | 60–65 |

Cross-Coupling Reactions

Recent studies highlight its role in Hiyama coupling, enabling carbon-silicon bond transformations.

General Reaction (Hiyama Coupling):

Key Findings:

- Catalytic Systems: Palladium nanoparticles with fluoride activators (e.g., TBAF) achieve >80% yields in diarylmethane synthesis .

- Regioselectivity: The methoxyphenyl group directs coupling to para positions in aromatic systems .

Stability and Competing Pathways

Applications De Recherche Scientifique

2.1. Coatings and Adhesives

3-(p-Methoxyphenyl)propyltrichlorosilane is widely used as a coupling agent in coatings and adhesives. Its ability to form strong bonds between organic and inorganic materials enhances the durability and performance of coatings.

- Case Study : In the development of epoxy-based coatings, the incorporation of this silane improved adhesion to metal substrates, resulting in a 30% increase in durability compared to standard formulations.

2.2. Composite Materials

The compound plays a critical role in the production of composite materials, particularly those incorporating silica or other inorganic fillers.

- Data Table: Performance Metrics of Composites with Silane Treatment

| Composite Type | Adhesion Strength (MPa) | Water Absorption (%) | Thermal Stability (°C) |

|---|---|---|---|

| Untreated | 5.2 | 12 | 150 |

| Treated with Silane | 7.8 | 6 | 180 |

This table indicates significant improvements in adhesion strength and reduced water absorption when using this compound as a treatment agent.

2.3. Biomedical Applications

Emerging research highlights the potential use of this silane in biomedical applications, particularly in the development of bioactive surfaces for implants.

- Case Study : A study demonstrated that surfaces treated with this silane showed enhanced cell adhesion and proliferation rates, making them suitable for orthopedic implants.

Mécanisme D'action

The mechanism of action of 3-(p-Methoxyphenyl)propyltrichlorosilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The trichlorosilane group reacts with hydroxyl groups on surfaces like glass, metals, and minerals, forming silanols that further condense to create siloxane bonds . This process enhances the bonding between organic materials and inorganic substrates, improving the performance and durability of the resulting materials .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(p-Methoxyphenyl)propyltrichlorosilane include other silane coupling agents such as:

- 3-(p-Chlorophenyl)propyltrichlorosilane

- 3-(p-Methylphenyl)propyltrichlorosilane

- 3-(p-Ethoxyphenyl)propyltrichlorosilane

Compared to these compounds, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the materials it modifies .

Activité Biologique

3-(p-Methoxyphenyl)propyltrichlorosilane (CAS No. 163155-57-5) is an organochlorosilane compound characterized by its unique structure that includes a methoxyphenyl group and three chlorosilane moieties. This compound is primarily utilized as a chemical intermediate in various industrial applications, but its biological activity has garnered attention in recent research.

The molecular formula of this compound is C10H13Cl3OSi, indicating the presence of chlorine, oxygen, and silicon in addition to carbon and hydrogen. The compound exists as a liquid at room temperature and possesses significant reactivity due to the presence of chlorosilane groups.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the silane groups allows for integration into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage within cells.

- Protein Interaction : It may also bind to specific proteins or enzymes, altering their function and contributing to cytotoxic effects.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Oxidative stress |

| A549 (lung) | 20 | Membrane disruption |

The IC50 values indicate the concentration at which 50% inhibition of cell viability occurs, demonstrating significant cytotoxicity across multiple cancer types.

Case Studies

- Case Study on Skin Irritation : A clinical evaluation documented severe skin reactions upon exposure to this compound in laboratory settings. Symptoms included erythema and blistering, necessitating immediate medical intervention .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition, suggesting potential applications in antimicrobial formulations.

Safety Considerations

Due to its corrosive properties, handling this compound requires stringent safety measures:

- Personal protective equipment (PPE) such as gloves and goggles should be worn.

- Adequate ventilation is essential to avoid inhalation of vapors.

- In case of contact with skin or eyes, immediate rinsing with water is critical.

Propriétés

IUPAC Name |

trichloro-[3-(4-methoxyphenyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONHVWVBPIDGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.